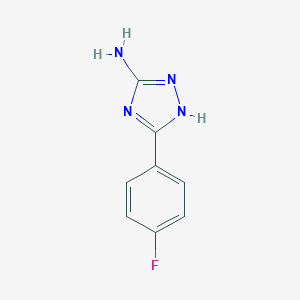

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

描述

5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and an amine group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and enzyme-inhibitory agents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as sodium nitrite in an acidic medium to yield the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups replacing the fluorine atom.

科学研究应用

Anticancer Applications

The compound has shown promising results in anticancer research. A study evaluated a series of N-aryl-4H-1,2,4-triazol-3-amines, including 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, for their anticancer activity against various cancer cell lines. The findings indicated that certain derivatives exhibited superior anticancer effects compared to standard treatments like imatinib. Specifically, compound 4i demonstrated significant activity against CNS cancer cell lines with a percent growth inhibition (PGI) of 41.25% .

Table 1: Anticancer Activity of Selected Compounds

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 4i | SNB-75 | 41.25 |

| 4d | UO-31 | 30.14 |

| 4e | CCRF-CEM | 26.92 |

| 4a | EKVX | 26.61 |

| 4j | OVCAR-5 | 23.12 |

The mechanism of action is believed to involve interactions with the tubulin–combretastatin A-4 binding site, which is crucial for cancer cell proliferation . The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest it could be developed into a viable therapeutic agent.

Anticonvulsant Activity

In addition to its anticancer properties, research has also focused on the anticonvulsant potential of derivatives of this compound. A study investigated the anticonvulsant effects of various thio derivatives in animal models induced by corazole. Results showed significant increases in the latent period before convulsions and reductions in the duration of convulsions when treated with specific compounds derived from the triazole scaffold .

Table 2: Anticonvulsant Activity Results

| Compound | Latent Period Increase (%) | Duration Reduction (%) |

|---|---|---|

| Compound A | 57.1 | 33.4 |

| Compound B | 67.3 | 31.5 |

| Compound C | 28.6 | 38.9 |

These findings indicate that certain derivatives not only provide neuroprotective effects but also stabilize neuronal membranes during excitatory conditions .

作用机制

The mechanism of action of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This compound can interfere with biological pathways, making it a potential candidate for drug development.

相似化合物的比较

Structural Analogues with Halogen Substitutions

A. 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (Compound 4d)

- Structural Difference : Chlorine replaces hydrogen at position 4 of the phenyl ring.

- Activity: Exhibits apoptosis-inducing activity, with enhanced cytotoxicity compared to non-halogenated analogues due to increased lipophilicity and electron-withdrawing effects .

- Electronic Properties : The electron-withdrawing Cl may lower HOMO energy, increasing stability but reducing nucleophilic reactivity compared to the fluorine-substituted parent compound .

B. 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (Compound 4a)

- Structural Difference : Bromine at the meta position of the phenyl ring.

- Activity : Demonstrated anticancer activity in vitro, with a bromine atom contributing to steric bulk and stronger van der Waals interactions in hydrophobic binding pockets .

- Spectral Data : Distinct $ ^1H $ NMR signals at δ 7.39–8.08 ppm and $ ^{13}C $ NMR peaks for aromatic carbons (120–157 ppm) reflect the bromine-induced deshielding effects .

Bioisosteric Analogues

A. Megazol (5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine, Compound 8)

- Structural Difference : Nitroimidazole replaces the fluorophenyl group.

- Activity: Potent trypanocidal activity against T. brucei but high genotoxicity due to nitro group reduction intermediates .

- Electronic Properties : Lower LUMO energy (-1.72 eV) compared to the fluorophenyl analogue, facilitating electron acceptance in redox-mediated mechanisms .

B. 3-(Benzylthio)-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazol-4-amine (Compound 257)

- Structural Difference : Dual 4-fluorophenyl groups and a piperazine moiety.

- Activity : Enhanced enzyme inhibition due to increased bulk and fluorine’s electronegativity, improving target binding .

Tyrosinase Inhibitors

A. N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) Acetamide

- Structural Difference : Dual fluorophenyl groups and a thioether linkage.

- Activity : Superior tyrosinase inhibition (IC$_{50}$ < 10 μM) compared to kojic acid, attributed to fluorine’s polar hydrophobicity and sulfur’s hydrogen-bonding capacity .

B. 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (Compound 3a)

- Structural Difference : Pyridinyl replaces fluorophenyl.

- Activity : Moderate tyrosinase inhibition (IC$_{50}$ ~ 25 μM), suggesting fluorophenyl’s superior π-π stacking over pyridinyl’s basicity .

MetAP Inhibitors

A. 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine

- Structural Difference : Benzylthio substituent instead of fluorophenyl.

- Activity : High selectivity for human MetAP2 (K$i$ = 0.5 nM) over MetAP1 (K$i$ = 3900 nM), with sulfur coordinating active-site metal ions .

- Comparison : Fluorophenyl analogues may exhibit reduced metal coordination but improved membrane permeability due to fluorine’s hydrophobicity.

Comparative Data Tables

Table 2: Electronic Properties

*Estimated based on fluorine’s electronegativity relative to nitro/non-halogenated analogues.

生物活性

Introduction

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS Number: 168893-35-4) is a member of the triazole family, which is recognized for its diverse biological activities including antifungal, antibacterial, and anticancer properties. The compound's unique structure, characterized by a fluorinated phenyl group at the 5-position of the triazole ring, contributes to its pharmacological efficacy.

The molecular formula of this compound is with a molecular weight of approximately 178.17 g/mol. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical factors in drug design.

Antifungal Activity

This compound exhibits significant antifungal properties akin to other triazole derivatives. Its mechanism involves inhibiting enzymes crucial for fungal cell wall synthesis. Studies have shown that it can effectively combat various fungal strains, demonstrating potential as a therapeutic agent for fungal infections .

Anticancer Properties

Recent research indicates that this compound may also possess anticancer effects. It has been observed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival . The fluorine substitution may enhance binding affinity to target proteins involved in these pathways.

Case Study: Anticancer Activity Evaluation

In a study evaluating various triazole derivatives, this compound showed promising results against several cancer cell lines. The compound was tested at a concentration of 10 µM against 58 different cancer cell lines, revealing significant cytotoxicity particularly against CNS cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-(3-fluorophenyl)-4H-1,2,4-triazol-3-amine | Similar structure with a different fluorine position | Potentially different biological activity profiles |

| 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | Contains a trifluoromethyl group | Increased lipophilicity; different pharmacokinetics |

| 5-(m-tolyl)-4H-1,2,4-triazol-3-amine | Substituted with a methyl group | Altered solubility and possibly different activity |

These variations illustrate how structural modifications can lead to distinct biological profiles and therapeutic potentials.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes involved in drug metabolism and fungal sterol synthesis.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating signaling cascades.

- Binding Affinity : The fluorine atom enhances hydrophobic interactions with target proteins, stabilizing complex formation .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. For fluorinated triazoles, intermediates like 4-fluorophenyl-substituted hydrazines can be reacted with cyanoguanidine under acidic conditions. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). Yield improvements (≥70%) are achievable via stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 204.07 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can tautomeric behavior of this compound be investigated using crystallography and computational methods?

- Methodological Answer : X-ray crystallography (e.g., single-crystal XRD at 173 K) resolves tautomeric forms by analyzing bond lengths and dihedral angles between triazole and fluorophenyl rings. Computational studies (DFT, B3LYP/6-31G*) predict energy differences between tautomers. For example, planar triazole rings with dihedral angles <5° relative to the fluorophenyl group suggest minimal steric hindrance, favoring the 3-amine tautomer .

Q. What strategies establish structure-activity relationships (SARs) for antimicrobial derivatives of this compound?

- Methodological Answer :

- In vitro assays : MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identifies active derivatives.

- Substitution patterns : Introducing thioether or alkyl groups at position 3 enhances membrane permeability, while fluorophenyl groups improve target binding (e.g., dihydrofolate reductase inhibition) .

- Molecular docking : AutoDock Vina simulates ligand-enzyme interactions to rationalize SARs .

Q. How should researchers address contradictory data on biological activity in fluorinated triazole studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols (CLSI guidelines) and validate results via orthogonal assays (e.g., time-kill curves vs. MIC). Meta-analyses of published data, weighted by experimental rigor (e.g., sample size, controls), can reconcile contradictions. Theoretical frameworks (e.g., QSAR models) should guide hypothesis refinement .

Methodological and Theoretical Questions

Q. What experimental designs are suitable for assessing environmental persistence of fluorinated triazoles?

- Methodological Answer :

- Laboratory studies : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) quantify degradation half-lives. LC-MS/MS identifies transformation products (e.g., defluorinated metabolites) .

- Field simulations : Soil microcosms with LC-TOF/MS track compound mobility and bioaccumulation in Eisenia fetida (earthworms) .

Q. Which computational models predict the pharmacokinetics of this compound?

- Methodological Answer :

- ADMET prediction : SwissADME estimates logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition.

- MD simulations : GROMACS models membrane diffusion rates, correlating with experimental Caco-2 permeability data .

Q. Data Analysis and Replication

Q. How can researchers replicate prior findings on triazole derivatives using advanced analytical techniques?

属性

IUPAC Name |

5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXAOQLRLGISLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349547 | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168893-35-4 | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。